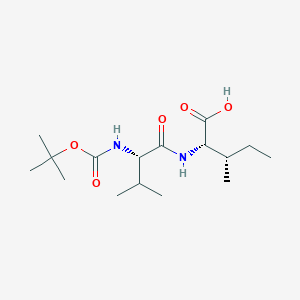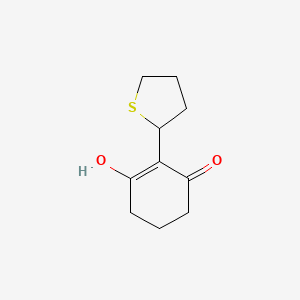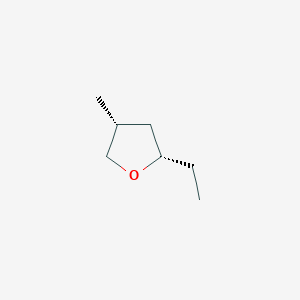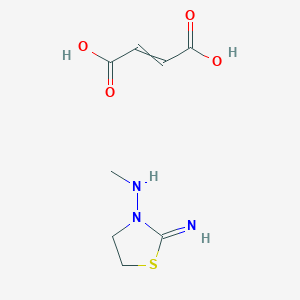
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one is a chiral compound with significant importance in organic chemistry. This compound features a cyclopentanone ring substituted with a hydroxy group, a methyl group, and a prop-2-enyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a suitable precursor, such as a β-ketoester, using a chiral catalyst. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoester to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often utilizing engineered bacteria or yeast strains to produce the necessary enzymes for catalysis. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The prop-2-enyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4 (Potassium permanganate)
Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Nucleophiles: Halogens (Br2, Cl2), Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Applications De Recherche Scientifique
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of (2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme’s specificity. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one: The enantiomer of the compound with opposite stereochemistry.
(2S,3S)-2-chloro-3-hydroxy-2-methylcyclopentan-1-one: A similar compound with a chloro substituent instead of the prop-2-enyl group.
Uniqueness
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one is unique due to its specific stereochemistry and the presence of the prop-2-enyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in organic chemistry .
Propriétés
Numéro CAS |
72345-34-7 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C9H14O2/c1-3-6-9(2)7(10)4-5-8(9)11/h3,7,10H,1,4-6H2,2H3/t7-,9-/m0/s1 |
Clé InChI |
DKKOSAKIPMMIFY-CBAPKCEASA-N |
SMILES isomérique |
C[C@@]1([C@H](CCC1=O)O)CC=C |
SMILES canonique |
CC1(C(CCC1=O)O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)









![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)



